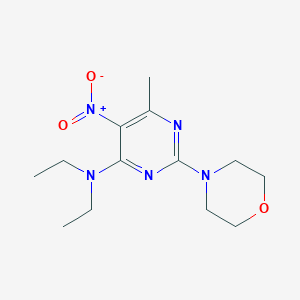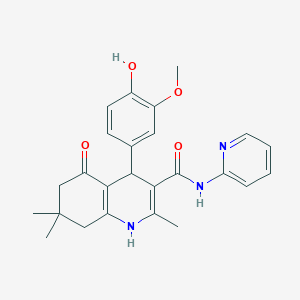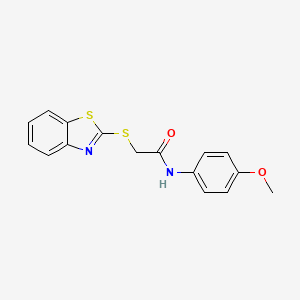
2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-ブロモフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸 2-(エチルスルファニル)エチルエステルは、ヘキサヒドロキノリン類に属する複雑な有機化合物です。これらの化合物は、多様な生物活性と医薬品化学における潜在的な用途で知られています。ブロモフェニル基、エチルスルファニル基、カルボキシレート基など、さまざまな官能基の存在は、その独自の化学的特性と反応性に貢献しています。
2. 製法
合成経路と反応条件
4-(3-ブロモフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸 2-(エチルスルファニル)エチルエステルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
ヘキサヒドロキノリンコアの形成: これは、アルデヒド、β-ケトエステル、アミンを酸性条件下で反応させてヘキサヒドロキノリン骨格を形成するハントツシュ反応によって達成できます。
ブロモフェニル基の導入: ブロモフェニル基は、ブロモベンゼン誘導体をルイス酸触媒の存在下でアシルクロリドと反応させるフリーデル・クラフツアシル化反応を介して導入できます。
エチルスルファニル基の付加: この手順には、通常、アルキルハロゲン化物とチオールを塩基の存在下で用いて、ヘキサヒドロキノリンコアへのエチルスルファニル基の求核置換が含まれます。
エステル化: 最後の手順は、カルボキシレート基のエステル化を伴い、これはカルボン酸をアルコールと酸触媒の存在下で反応させることによって達成できます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、大規模生産向けに最適化されています。これには、連続フロー反応器の使用、最適な反応条件の高スループットスクリーニング、収率を向上させ反応時間を短縮するための触媒の使用が含まれます。
3. 化学反応解析
反応の種類
酸化: エチルスルファニル基は、酸化されてスルホキシドまたはスルホンを形成することができます。
還元: ヘキサヒドロキノリンコアのカルボニル基は、還元されてアルコールを形成することができます。
置換: ブロモフェニル基は、求核置換反応を受けることができ、ここで臭素原子は他の求核剤によって置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、しばしば塩基の存在下で置換反応に使用できます。
主な生成物
酸化: スルホキシドとスルホン。
還元: アルコール。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
4-(3-ブロモフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸 2-(エチルスルファニル)エチルエステルは、科学研究においていくつかの用途があります。
医薬品化学: 抗炎症作用、抗菌作用、抗がん作用など、多様な生物活性を持つため、治療薬としての可能性が研究されています。
ケミカルバイオロジー: この化合物は、さまざまな生化学経路と分子相互作用を研究するためのプローブとして使用されます。
材料科学: その独自の化学的特性により、特定の機能を持つ新素材の開発のための候補となっています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an amine are reacted under acidic conditions to form the hexahydroquinoline scaffold.
Introduction of the bromophenyl group: The bromophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a bromobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the ethylsulfanyl group: This step involves the nucleophilic substitution of an ethylsulfanyl group onto the hexahydroquinoline core, typically using an alkyl halide and a thiol in the presence of a base.
Esterification: The final step involves the esterification of the carboxylate group, which can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and molecular interactions.
Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
作用機序
4-(3-ブロモフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸 2-(エチルスルファニル)エチルエステルの作用機序には、特定の分子標的との相互作用が含まれます。ブロモフェニル基は、タンパク質中の疎水性ポケットと相互作用することができ、カルボキシレート基はアミノ酸残基と水素結合を形成することができます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
4-フェニル-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸 2-(エチルスルファニル)エチルエステル: 臭素原子が欠如しており、その反応性と生物活性が影響を受ける可能性があります。
4-(3-ブロモフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸 2-(メチルスルファニル)エチルエステル: エチルスルファニル基ではなく、メチルスルファニル基を含んでおり、その化学的特性に影響を与える可能性があります。
独自性
4-(3-ブロモフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸 2-(エチルスルファニル)エチルエステルは、エチルスルファニル基とブロモフェニル基の存在により、他の類似化合物とは一線を画しています。これらの官能基は、その独特な化学反応性と潜在的な生物活性に貢献しています。
特性
分子式 |
C21H24BrNO3S |
|---|---|
分子量 |
450.4 g/mol |
IUPAC名 |
2-ethylsulfanylethyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H24BrNO3S/c1-3-27-11-10-26-21(25)18-13(2)23-16-8-5-9-17(24)20(16)19(18)14-6-4-7-15(22)12-14/h4,6-7,12,19,23H,3,5,8-11H2,1-2H3 |
InChIキー |
MSCWTCQWEMSIPH-UHFFFAOYSA-N |
正規SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Br)C(=O)CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11644669.png)
![(5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644689.png)
![4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide](/img/structure/B11644694.png)



![(2Z)-2-(3-chloro-4,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11644716.png)


![2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11644729.png)


![(5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B11644751.png)
![4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11644753.png)
